3,4-Dihydrodibenz(c,h)acridine

aza-PAH mutagenicity Salmonella typhimurium TA98/TA100 bay-region activation

3,4-Dihydrodibenz(c,h)acridine (C21H15N, MW 281.35, LogP 5.50) is a partially saturated nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH) belonging to the dibenzacridine family. Structurally, it is the 3,4-dihydro derivative of dibenz[c,h]acridine, a symmetric pentacyclic aza-PAH classified by IARC as a Group 2B possible human carcinogen.

Molecular Formula C21H15N
Molecular Weight 281.3 g/mol
CAS No. 76186-82-8
Cat. No. B13111799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydrodibenz(c,h)acridine
CAS76186-82-8
Molecular FormulaC21H15N
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C3=C(C=C2)C=C4C=CC5=CC=CC=C5C4=N3
InChIInChI=1S/C21H15N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1,3-5,7-13H,2,6H2
InChIKeyQVJJDFWYBCYIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydrodibenz(c,h)acridine (CAS 76186-82-8): A Key Bay-Region Tetrahydroepoxide Precursor in Aza-PAH Carcinogenesis Research


3,4-Dihydrodibenz(c,h)acridine (C21H15N, MW 281.35, LogP 5.50) is a partially saturated nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH) belonging to the dibenzacridine family . Structurally, it is the 3,4-dihydro derivative of dibenz[c,h]acridine, a symmetric pentacyclic aza-PAH classified by IARC as a Group 2B possible human carcinogen [1]. The compound serves as the critical metabolic precursor to bay-region 3,4-tetrahydro-1,2-epoxides—the ultimate mutagenic and carcinogenic species—and is itself metabolically activated to potent bacterial mutagens, distinguishing it mechanistically from both the fully aromatic parent hydrocarbon and alternative dihydrodiol regioisomers [2].

1 Aza-PAH bay-region tetrahydroepoxide precursor for carcinogenesis research
2 IARC 2B parent scaffold; supports metabolic activation pathway studies
3 Pre-formed dihydro structure may bypass CYP1A1-dependent rate limitation

Why Generic Substitution of 3,4-Dihydrodibenz(c,h)acridine Fails: Positional Saturation Dictates Metabolic Fate


Within the dibenzacridine series, seemingly minor structural variations—such as the site of ring saturation, the angular topology of the bay-region, or the stereochemistry of the dihydrodiol group—produce order-of-magnitude differences in metabolic activation rate, mutagenic potency, and tumorigenic outcome [1]. 3,4-Dihydrodibenz(c,h)acridine cannot be replaced by the fully aromatic dibenz[c,h]acridine because the latter requires initial enzymatic oxidation to the 3,4-dihydrodiol before epoxidation, a step that introduces CYP1A1-dependent stereoselectivity and rate limitation absent with the pre-formed dihydro precursor [2]. Likewise, substituting the 1,2- or 5,6-dihydrodiol regioisomers yields products with negligible metabolic activation to mutagens, while the tetrahydro-3,4-diol—lacking the bay-region double bond—is completely inactive [3]. Even the enantiomeric form of the 3,4-dihydrodiol dictates a 4- to 6-fold difference in tumorigenic activity, making stereochemical identity non-negotiable for reproducible experimental outcomes [4].

Parent hydrocarbon mismatch Fully aromatic dibenz[c,h]acridine requires sequential CYP oxidation; may not replicate the pre-formed dihydro activation route.
Regioisomer inactivity 1,2- or 5,6-dihydrodiol regioisomers show negligible metabolic activation and cannot substitute for the 3,4-dihydro form.
Enantiomeric composition risk Racemic material averages (3R,4R) and (3S,4S) pathways; enantiomeric identity may alter tumorigenicity endpoint interpretation.

Quantitative Differentiation Evidence for 3,4-Dihydrodibenz(c,h)acridine vs. Closest Comparators


Bay-Region Tetrahydroepoxides Derived from 3,4-Dihydrodibenz[c,h]acridine Are ≥7-Fold More Mutagenic Than Corresponding Diol-Epoxides in Salmonella

In the Salmonella typhimurium reversion assay (strains TA98 and TA100), the enantiomeric pair of bay-region tetrahydro-1,2-epoxides—for which 3,4-dihydrodibenz[c,h]acridine is the obligatory metabolic precursor—are at least 7 times more mutagenic than the corresponding bay-region 3,4-diol-1,2-epoxide diastereomers [1]. Within the diol-epoxide series, the trans-configured diastereomers are 2- to 4-fold more mutagenic than cis isomers, but all four diol-epoxide isomers are substantially less active than the tetrahydroepoxides. This establishes that the 3,4-dihydro (tetrahydroepoxide) pathway represents a distinct, higher-potency mutagenic route compared to the diol-epoxide pathway available from the 3,4-dihydrodiol metabolite [1].

Mutagenicity (Salmonella)
Head-to-head
≥7-fold higher revertants/nmol
vs. bay-region diol-epoxides
Supports higher-sensitivity mutagenicity screening pathway
TA98/TA100 with Aroclor 1254-induced S9
aza-PAH mutagenicity Salmonella typhimurium TA98/TA100 bay-region activation

Enantiomeric 3,4-Dihydrodiol Tumorigenicity: (–)-(3R,4R) Is 4- to 6-Fold More Tumorigenic Than (+)-(3S,4S) on Mouse Skin

In a mouse skin tumor initiation protocol (single topical application of 50 or 200 nmol followed by TPA promotion for 20 weeks), the (–)-(3R,4R)-enantiomer of DB[c,h]ACR 3,4-dihydrodiol—the proximate metabolite derived directly from enantiopure 3,4-dihydrodibenz[c,h]acridine—was 4- to 6-fold more tumorigenic than its (+)-(3S,4S)-enantiomer [1]. The (–)-(3R,4R)-dihydrodiol induced a tumor incidence and multiplicity comparable to the parent hydrocarbon DB[c,h]ACR itself, while the (+)-enantiomer showed substantially reduced activity. In newborn mouse studies (total dose 70–175 nmol i.p.), the (–)-(3R,4R)-dihydrodiol induced an equal number of pulmonary and hepatic tumors as DB[c,h]ACR, whereas the (+)-(3S,4S)-dihydrodiol was markedly less active [1].

Tumorigenicity (mouse skin)
Head-to-head
(-)-(3R,4R) 4–6× more tumorigenic than (+)-(3S,4S)
Enantiomeric identity may affect tumorigenicity endpoint interpretation
CD-1 mouse skin, TPA promotion; newborn mouse liver/lung tumors confirm trend
stereoselective carcinogenesis mouse skin tumor initiation enantiomer-specific activity

CYP1A1-Mediated Oxidation Rate of trans-3,4-Dihydrodiol: >10-Fold Higher with 3-MC-Induced vs. Control Microsomes

The proximate carcinogen trans-3,4-dihydroxy-3,4-dihydrodibenz[c,h]acridine is oxidized by rat liver microsomal enzymes at a rate of 2.4 nmol/nmol cytochrome P450 1A1/min when using microsomes from 3-methylcholanthrene (3-MC)-treated rats. This rate is more than 10-fold higher than that observed with microsomes from untreated (control) or phenobarbital-treated rats, demonstrating strong CYP1A1 isoform dependence [1]. A reconstituted system containing purified cytochrome P450 1A1 and epoxide hydrolase achieved 17 nmol metabolites/nmol P450 1A1/min, confirming CYP1A1 as the principal catalytic enzyme. Major metabolites were bis-dihydrodiols (68–83%) at the 8,9-position and bay-region 3,4-diol-1,2-epoxide-derived tetraols (15–23%) [1].

CYP1A1 oxidation rate
Method context
2.4 nmol/nmol CYP1A1/min
>10-fold higher with 3-MC-induced vs. control microsomes
Reported CYP1A1-selective substrate; may serve as functional probe
Reconstituted CYP1A1+EH: 17 nmol/nmol/min
cytochrome P450 1A1 metabolic activation kinetics proximate carcinogen metabolism

Metabolic Activation of 3,4-Dihydrodibenz[c,h]acridine Yields Several-Fold More Mutagenic Products Than Parent DB[c,h]ACR or Alternative Dihydrodiol Regioisomers

Using a bacterial mutagenesis system coupled to Aroclor 1254-induced rat liver microsomes, the metabolic activation products of racemic dibenz[c,h]acridine 3,4-dihydrodiol—the hydrolyzed form of 3,4-dihydrodibenz[c,h]acridine—were several-fold more mutagenic than the metabolic products of the parent hydrocarbon dibenz[c,h]acridine itself, or of its 1,2-dihydrodiol or 5,6-dihydrodiol regioisomers [1]. The tetrahydro-3,4-diol, which lacks the isolated bay-region double bond, was not metabolically activated to a bacterial mutagen at all. The compound 3,4-dihydrodibenz[c,h]acridine (the tetrahydro precursor) was itself metabolized to a potent mutagen, consistent with bay-region tetrahydroepoxide formation [1].

Metabolic activation rank
Head-to-head
3,4-dihydrodiol > parent > 1,2-/5,6-dihydrodiols
Tetrahydro-3,4-diol inactive
Regioisomer identity may determine mutagenic signal in screening
Aroclor 1254 S9, TA98/TA100
metabolic activation hierarchy dihydrodiol regioisomer comparison bacterial mutagenesis

Cross-Class Parallel: 3,4-Dihydro-Benz[c]acridine Achieves 97% Tumor Incidence vs. 37% for Parent Benz[c]acridine at Equivalent Dosing

Although direct comparative tumorigenicity data for 3,4-dihydrodibenz[c,h]acridine vs. dibenz[c,h]acridine on mouse skin are not available, a structurally informative class-level parallel exists in the benz[c]acridine series. 3,4-Dihydro-benz[c]acridine (3,4-Dihydro-B[c]ACR)—the mono-aza analog with identical bay-region saturation—was the most potent tumor initiator among 13 tested benz[c]acridine derivatives, producing 97% tumor incidence and 7.90 tumors/mouse at 0.4 µmol, compared to only 37% tumor incidence and 1.33 tumors/mouse for parent B[c]ACR at a 6.25-fold higher dose of 2.5 µmol [1]. The trans-3,4-dihydrodiol of B[c]ACR was the only dihydrodiol regioisomer with significant tumor-initiating activity, mirroring the regioisomer specificity observed for the dibenz[c,h]acridine series [2].

Benz[c]acridine analog
Class-level inference
3,4-Dihydro-B[c]ACR: 97% incidence at 0.4 µmol vs parent 37% at 2.5 µmol
Class-level evidence may support higher activity for dihydro form
Mouse skin initiation model; data from published analog series
benz[c]acridine tumor initiation bay-region saturation effect class-level structure-activity

IARC Carcinogen Classification Stratification: Dibenz[c,h]acridine (Group 2B) vs. Dibenz[a,j]acridine (Group 2A) Confers Differential Regulatory Handling

The parent hydrocarbon dibenz[c,h]acridine is classified by IARC as Group 2B (possibly carcinogenic to humans), whereas the angular isomer dibenz[a,j]acridine is classified as Group 2A (probably carcinogenic to humans) [1][2]. Dibenz[a,h]acridine is also listed as Group 2B [3]. The IARC evaluation for dibenz[c,h]acridine notes evidence of mutagenicity in Salmonella typhimurium but lacks sufficient animal carcinogenicity data for a higher classification [1]. 3,4-Dihydrodibenz[c,h]acridine itself is not individually classified by IARC, but its status as the direct metabolic precursor to the bay-region tetrahydroepoxide—the most tumorigenic derivative in the dibenz[c,h]acridine series—places it at a metabolic intersection that warrants distinct handling and documentation compared to the parent compound [4].

IARC classification
Supporting evidence
Dibenz[c,h]acridine Group 2B; dibenz[a,j]acridine Group 2A
May influence institutional handling and waste protocols
3,4-Dihydro derivative not individually classified
IARC classification regulatory toxicology procurement risk tiering

Validated Application Scenarios for 3,4-Dihydrodibenz(c,h)acridine Based on Quantitative Differentiation Evidence


Bay-Region Carcinogenesis Mechanism Studies Requiring High-Sensitivity Mutagenicity Readout

In Salmonella typhimurium reversion assays (TA98/TA100) with Aroclor 1254-induced S9 metabolic activation, 3,4-dihydrodibenz[c,h]acridine serves as the preferred substrate over the parent dibenz[c,h]acridine or its dihydrodiol metabolites. The tetrahydro-1,2-epoxides generated from this precursor are ≥7-fold more mutagenic than the corresponding diol-epoxides, enabling detection of mutagenic responses at substrate concentrations where the parent compound yields signals near background [1]. This is particularly valuable for structure-activity relationship (SAR) studies comparing aza-PAH bay-region vs. K-region activation pathways, and for screening environmental complex mixtures where aza-PAH concentrations are low [1].

Enantioselective Carcinogenicity Testing Requiring Defined Absolute Stereochemistry

When the research objective requires differentiation between the high-activity (–)-(3R,4R) and low-activity (+)-(3S,4S) metabolic pathways, 3,4-dihydrodibenz[c,h]acridine must be procured as enantiopure starting material. The 4- to 6-fold difference in mouse skin tumorigenicity between the derived dihydrodiol enantiomers, and the complete inactivity of the (–)-(1S,2R)-tetrahydroepoxide enantiomer in newborn mice (vs. strong activity of the (+)-(1R,2S)-enantiomer), means that racemic material will systematically underestimate carcinogenic hazard by averaging active and inactive stereoisomers [2]. This scenario applies to studies of cytochrome P450 stereoselectivity, epoxide hydrolase substrate specificity, and DNA adduct stereochemistry [2][3].

CYP1A1 Enzyme Induction and Activity Profiling in Rodent Hepatocyte Models

The trans-3,4-dihydrodiol derivative of 3,4-dihydrodibenz[c,h]acridine is oxidized at 2.4 nmol/nmol CYP1A1/min with 3-MC-induced microsomes—a rate >10-fold higher than with control or phenobarbital-induced microsomes [3]. This CYP1A1 selectivity makes the compound a functional probe for distinguishing CYP1A1 from CYP2B and constitutive P450 activities in rodent liver preparations. In contrast, the parent dibenz[c,h]acridine requires sequential oxidation by multiple P450 isoforms before reaching the dihydrodiol stage, confounding isoform attribution [3]. The reconstituted CYP1A1 + epoxide hydrolase system (17 nmol metabolites/nmol/min) provides a defined positive control for such studies [3].

Regulatory Genotoxicity Screening Where Regioisomer-Specific Metabolic Activation Must Be Confirmed

In standard bacterial reverse mutation assays (OECD TG 471), the observation that only the 3,4-dihydrodiol regioisomer yields several-fold more mutagenic metabolites than the parent hydrocarbon or 1,2-/5,6-dihydrodiols means that the specific lot identity and isomeric purity of the test article directly determine assay outcome [1]. Procurement of 3,4-dihydrodibenz[c,h]acridine with documented regioisomeric purity supports compliance with GLP requirements for test article characterization. The IARC Group 2B classification of the parent scaffold (vs. Group 2A for dibenz[a,j]acridine) also allows for differentiated risk-tiered handling documentation [4].

Application
Selection Property
Validation Focus
Bay-region carcinogenesis mechanism studies
Pre-formed dihydro precursor fit
Mutagenicity endpoint sensitivity in bacterial assays
Enantioselective carcinogenicity studies
Defined absolute stereochemistry
Tumorigenicity endpoint reproducibility
CYP1A1 activity profiling in rodent models
Reported CYP1A1 substrate selectivity
Metabolic rate endpoint validation
Regulatory genotoxicity screening (OECD TG 471)
Documented regioisomeric purity
Test article identity verification
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